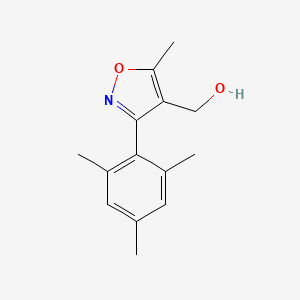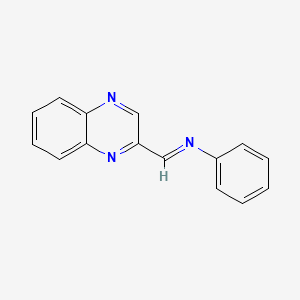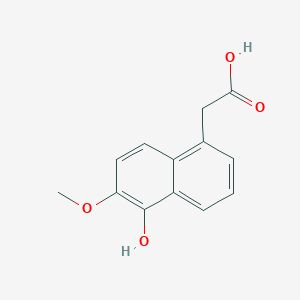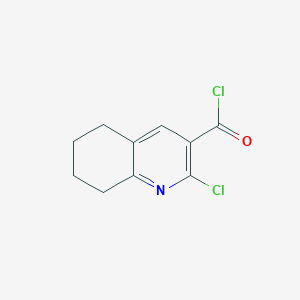
(3-Mesityl-5-methylisoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Mesitilo-5-metilisoxazol-4-il)metanol es un compuesto orgánico que pertenece a la clase de isoxazoles. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo mesitilo (un derivado del mesitileno) y un grupo metilo unidos al anillo isoxazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3-Mesitilo-5-metilisoxazol-4-il)metanol típicamente involucra la reacción de cicloadición de haluros de hidroximoylo con dipolarófilos en condiciones básicas suaves, como bicarbonato de sodio, a temperatura ambiente . Esta reacción produce una mezcla de isoxazoles 3,5-disustituidos e isoxazoles 3,4-disustituidos, de los cuales se puede aislar el producto deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para (3-Mesitilo-5-metilisoxazol-4-il)metanol no están ampliamente documentados, el enfoque general involucra optimizar la ruta sintética para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, como cobre (I) o rutenio (II), para facilitar la reacción de cicloadición y mejorar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
(3-Mesitilo-5-metilisoxazol-4-il)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los aldehídos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El anillo isoxazol puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en diversas condiciones para lograr la sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen:
- Aldehídos y cetonas de la oxidación.
- Alcoholes y aminas de la reducción.
- Varios isoxazoles sustituidos de las reacciones de sustitución.
Aplicaciones Científicas De Investigación
(3-Mesitilo-5-metilisoxazol-4-il)metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos
Mecanismo De Acción
El mecanismo de acción de (3-Mesitilo-5-metilisoxazol-4-il)metanol involucra su interacción con objetivos moleculares específicos y vías. El anillo isoxazol del compuesto puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
(4-Yodo-3-metilisoxazol-5-il)metanol: Este compuesto comparte una estructura similar de anillo isoxazol pero difiere en la presencia de un átomo de yodo.
(3-Etil-5-metil-1,2-oxazol-4-il)metanol: Este compuesto tiene un grupo etilo en lugar de un grupo mesitilo.
(3-(4-Metoxifenil)-5-metilisoxazol-4-il)metanol: Este compuesto contiene un grupo metoxifenilo en lugar de un grupo mesitilo .
Singularidad
(3-Mesitilo-5-metilisoxazol-4-il)metanol es único debido a la presencia del grupo mesitilo, que confiere propiedades estéricas y electrónicas distintas
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
[5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-8-5-9(2)13(10(3)6-8)14-12(7-16)11(4)17-15-14/h5-6,16H,7H2,1-4H3 |
Clave InChI |
OGHFQRJZVFWUPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)
